Selective C-6 Sonogashira Alkynylation
In head-to-head studies with 4-chloro-6-iodoquinoline and 4-chloro-6-bromoquinoline, 4-bromo-6-iodoquinoline exhibits identical regioselective behavior, undergoing Sonogashira–Hagihara alkynylation exclusively at the C-6 position bearing the iodine substituent. The reaction yields 6-alkynyl-4-haloquinolines in 90–100% isolated yields without any detectable C-4 functionalization [1]. This contrasts with 6-bromo-4-iodoquinoline, where the iodine at C-4 dictates a different coupling sequence, and with symmetric dihaloquinolines (e.g., 4,6-dibromoquinoline), which lack intrinsic positional selectivity.
| Evidence Dimension | Sonogashira–Hagihara alkynylation yield and regioselectivity |
|---|---|
| Target Compound Data | 90–100% yield of 6-alkynyl-4-bromoquinoline; exclusive C-6 alkynylation |
| Comparator Or Baseline | 4-Chloro-6-iodoquinoline and 4-chloro-6-bromoquinoline: 90–100% yield, exclusive C-6 alkynylation; 6-bromo-4-iodoquinoline: C-4 alkynylation |
| Quantified Difference | Equivalent yield; distinct regiochemical outcome versus regioisomer |
| Conditions | Sonogashira–Hagihara coupling with terminal alkynes, Pd catalyst, CuI co-catalyst, base, room temperature to 50 °C |
Why This Matters
For procurement decisions, this evidence confirms that 4-bromo-6-iodoquinoline enables a predictable C-6-first functionalization sequence, a capability not offered by regioisomers or symmetric dihalo analogs.
- [1] Beletskaya, I. P.; Latyshev, G. V.; Tsvetkov, A. V.; Lukashev, N. V. The chemoselective alkynylation of dihaloquinolines by the Sonogashira—Hagihara reaction. Russian Chemical Bulletin 2004, 53 (1), 189–193. View Source
